N-(4-methoxyphenethyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide
Description
N-(4-Methoxyphenethyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide is a pyrrolidine-1-carboxamide derivative featuring two distinct substituents:
- 4-Methoxyphenethyl group: A lipophilic aromatic moiety with a methoxy (-OCH₃) substituent at the para position, which may enhance metabolic stability and membrane permeability compared to non-ether analogs.
- Pyridazin-3-yloxy group: A heterocyclic oxygen-linked pyridazine ring, which could influence hydrogen-bonding interactions and solubility.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-pyridazin-3-yloxypyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-15-6-4-14(5-7-15)8-11-19-18(23)22-12-9-16(13-22)25-17-3-2-10-20-21-17/h2-7,10,16H,8-9,11-13H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFQBOBBNDHIPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCC(C2)OC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenethyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a pyrrolidine ring, a pyridazine moiety, and a methoxyphenethyl group, which may contribute to its biological activities.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : Compounds like this one may modulate GPCRs involved in metabolic processes, potentially influencing insulin secretion and glucose metabolism .
- Enzyme Inhibition : Similar derivatives have been shown to inhibit enzymes such as CYP51 and CYP5122A1, which are crucial in sterol biosynthesis in parasites like Leishmania .
Antimicrobial Activity
Studies have demonstrated varying levels of antimicrobial activity for related compounds. For example, derivatives have shown significant inhibition against both Gram-positive and Gram-negative bacteria. The effectiveness can be quantified using Minimum Inhibitory Concentration (MIC) values. A comparative analysis is provided below:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 7.8 | Staphylococcus aureus |
| Compound B | 20.85 | Escherichia coli |
| This compound | TBD | TBD |
Antiparasitic Activity
Compounds structurally similar to this compound have been evaluated for their antiparasitic effects. For instance, certain analogs demonstrated effective inhibition of Leishmania donovani promastigote proliferation with EC50 values in the low micromolar range .
Study 1: Antimicrobial Efficacy
In a recent study, various derivatives were synthesized and screened for their antimicrobial properties against clinical strains. The results indicated that specific modifications in the chemical structure significantly enhanced antibacterial activity, suggesting a structure-activity relationship that could be exploited for drug development .
Study 2: Antiparasitic Potential
Another investigation focused on the antiparasitic potential of similar compounds against Leishmania species. The study highlighted the importance of specific functional groups in enhancing selectivity and potency against the parasite while minimizing toxicity to human cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related pyrrolidine-1-carboxamide derivatives reported in the literature:
Key Observations:
Structural Diversity: The target compound’s pyridazin-3-yloxy group distinguishes it from analogs with imidazo[1,2-a]pyrimidine (e.g., 39, 34) or imidazo[1,5-a]pyridine (e.g., 6a) cores. Pyridazine’s electron-deficient nature may alter binding interactions compared to nitrogen-rich heterocycles.
Synthetic Challenges :
- Low yields (9–22%) in proteasome inhibitor analogs (e.g., 34 ) highlight difficulties in introducing bulky substituents or complex heterocycles. The target compound’s synthesis may face similar challenges if multi-step reactions are required.
- Purification via prep HPLC (common in ) suggests scalability issues, which could impact large-scale production of the target compound.
Biological Implications :
- Analogs like Compound 10 act as EthR inhibitors, boosting ethionamide’s antibacterial activity, while others (e.g., 39 ) inhibit proteasomes. The target compound’s 4-methoxyphenethyl group may favor CNS penetration, whereas pyridazin-3-yloxy could modulate solubility for peripheral targets.
Physical Properties: Solid-state forms of related compounds (e.g., morpholino/trifluoroethyl analogs ) emphasize the importance of crystallinity and salt formation for bioavailability. The target compound’s amorphous or crystalline nature remains unstudied.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
